Hydrazinyl(methylsulfanyl)methanamine
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Overview
Description
Hydrazinyl(methylsulfanyl)methanamine is an organic compound that features both hydrazine and methylsulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinyl(methylsulfanyl)methanamine typically involves the reaction of hydrazine derivatives with methylsulfanyl-containing compounds. One common method is the reaction of hydrazine hydrate with methylthioacetaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under similar conditions as the laboratory synthesis but with enhanced control over temperature, pressure, and purity of reagents. The use of continuous flow reactors can also be considered to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hydrazinyl(methylsulfanyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine or methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amines.
Substitution: Various substituted hydrazine or methylsulfanyl derivatives.
Scientific Research Applications
Hydrazinyl(methylsulfanyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinyl(methylsulfanyl)methanamine involves its interaction with specific molecular targets. The hydrazine group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinyl(methylsulfanyl)ethanamine
- Hydrazinyl(methylsulfanyl)propanamine
- Hydrazinyl(methylsulfanyl)butanamine
Uniqueness
Hydrazinyl(methylsulfanyl)methanamine is unique due to its specific combination of hydrazine and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
hydrazinyl(methylsulfanyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9N3S/c1-6-2(3)5-4/h2,5H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJXQATWSGOSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(N)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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